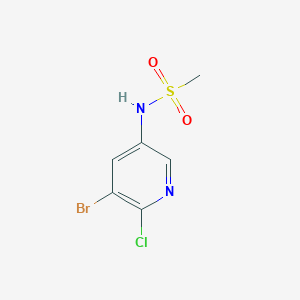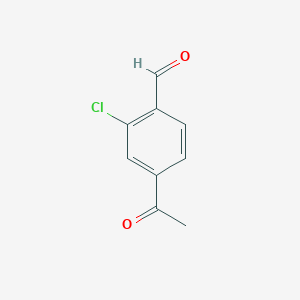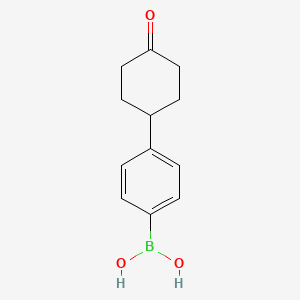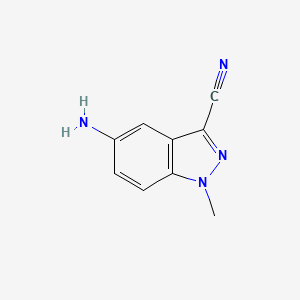
alpha-((Dimethylamino)methyl)benzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Dimethylamino)methyl)benzeneethanol is an organic compound with the molecular formula C11H17NO. It contains a benzene ring, a dimethylamino group, and an ethanol group. This compound is known for its unique chemical structure, which includes a tertiary amine and a secondary alcohol. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Dimethylamino)methyl)benzeneethanol typically involves the reaction of benzyl chloride with dimethylamine, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((Dimethylamino)methyl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Production of benzyl alcohol or dimethylamine derivatives.
Substitution: Formation of nitrobenzene or bromobenzene derivatives.
Applications De Recherche Scientifique
Alpha-((Dimethylamino)methyl)benzeneethanol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of alpha-((Dimethylamino)methyl)benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The secondary alcohol group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanol, α,β-dimethyl-: Similar in structure but with different substituents on the benzene ring.
Benzenemethanol, α-methyl-: Contains a methyl group instead of a dimethylamino group.
Benzyl alcohol: Lacks the dimethylamino group and has different chemical properties.
Uniqueness
Alpha-((Dimethylamino)methyl)benzeneethanol is unique due to its combination of a tertiary amine and a secondary alcohol, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
71151-29-6 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-phenylpropan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11(13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
Clé InChI |
FJTKLVBCDXULJP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)

![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


